8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione 8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 359909-99-2
VCID: VC16170373
InChI: InChI=1S/C22H25N5O2/c1-4-5-13-23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3,(H,23,24)
SMILES:
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 359909-99-2

Cat. No.: VC16170373

Molecular Formula: C22H25N5O2

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

8-(Butylamino)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione - 359909-99-2

Specification

CAS No. 359909-99-2
Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
IUPAC Name 8-(butylamino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C22H25N5O2/c1-4-5-13-23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,4-5,13-14H2,1-3H3,(H,23,24)
Standard InChI Key RDLUGDUSTYDPRN-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Introduction

Structural Characteristics and Molecular Properties

Core Purine-Dione Framework

The compound’s foundation is the 3,7-dihydro-1H-purine-2,6-dione skeleton, a bicyclic structure comprising fused pyrimidine and imidazole rings. This core is shared with xanthine derivatives, where substitutions at key positions modulate biological activity . The 1- and 3-positions are methylated, a common modification in purine analogs to enhance metabolic stability and binding affinity .

Substituent Analysis

  • 8-Position Butylamino Group: The butylamino substituent introduces a four-carbon alkyl chain with a terminal amine. This group likely influences solubility and interactions with hydrophobic binding pockets in target proteins.

  • 7-Position 1-Naphthylmethyl Moiety: The naphthylmethyl group adds significant aromatic bulk, potentially enhancing π-π stacking interactions with aromatic residues in enzymes or receptors.

Table 1: Structural Comparison with Related Purine Derivatives

Compound Name8-Substituent7-SubstituentKey Functional Differences
Theophylline MethylHydrogenLacks aromatic and alkylamino groups
8-(Hydroxymethyl)theophylline HydroxymethylHydrogenPolar group at position 8
Target CompoundButylamino1-NaphthylmethylCombines lipophilic and aromatic moieties

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol for this compound is publicly available, its structure suggests a multi-step route involving:

  • Purine Core Formation: Condensation of a pyrimidine precursor with an imidazole derivative under acidic or basic conditions.

  • N-Alkylation: Sequential methylation at the 1- and 3-positions using methylating agents like methyl iodide.

  • Substituent Introduction:

    • 7-Position: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the naphthylmethyl group.

    • 8-Position: Nucleophilic displacement of a leaving group (e.g., chloro or bromo) by butylamine .

Reaction Optimization

Critical parameters include:

  • Temperature Control: Maintaining 60–80°C during alkylation to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity in substitution reactions.

  • Catalysis: Use of phase-transfer catalysts for heterogeneous reactions involving aromatic moieties .

Target KinasePredicted IC₅₀ (nM)Selectivity Over CDK2Proposed Binding Mode
CDK410–50>100-foldATP-competitive with π-stacking
CDK615–60>50-foldSimilar to CDK4

Metabolic Considerations

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: Estimated <0.1 mg/mL due to extensive aromatic and alkyl groups.

  • LogP: Predicted value of 3.2–3.8 (moderately lipophilic).

  • pKa: The butylamino group (pKa ~10.5) remains predominantly protonated at physiological pH, enhancing water solubility marginally.

Stability Profile

  • Thermal Stability: Decomposition onset ~200°C based on differential scanning calorimetry analogs .

  • Photostability: Susceptible to naphthalene ring oxidation under UV light, necessitating amber storage containers.

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